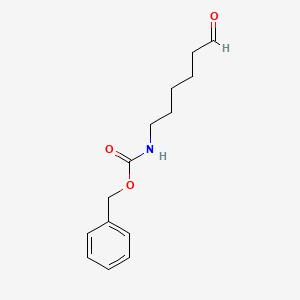

Benzyl 6-oxohexylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Benzyl 6 Oxohexylcarbamate

Established Synthetic Pathways and Precursor Utilization

The construction of Benzyl (B1604629) 6-oxohexylcarbamate can be approached through several distinct synthetic routes, each with its own set of advantages and challenges. These pathways primarily involve the formation of the carbamate (B1207046) bond and the introduction or unmasking of the aldehyde group at different stages of the synthesis.

Methods Involving Benzyl Derivatives and Chloro-oxohexyl Intermediates

One established method for the synthesis of carbamates involves the reaction of a benzyl derivative, such as benzyl chloroformate, with an appropriate amino-aldehyde or a precursor thereof. In the context of Benzyl 6-oxohexylcarbamate, a plausible route involves the use of a 6-aminohexanal (B8501505) derivative. However, the inherent reactivity of the aldehyde group often necessitates the use of a protected form of the amino-aldehyde.

A common strategy employs the reaction of benzyl chloroformate with 6-aminohexanal dimethyl acetal (B89532). The acetal serves as a protecting group for the aldehyde, preventing unwanted side reactions during carbamate formation. The reaction is typically carried out in the presence of a base, such as sodium carbonate, in a biphasic solvent system of water and an organic solvent like dichloromethane (B109758). Following the formation of the Cbz-protected acetal, the aldehyde is deprotected under acidic conditions to yield the final product.

Alternatively, a route involving a chloro-oxohexyl intermediate can be envisioned. This would likely involve the reaction of benzylamine (B48309) with a 6-chloro-1-oxohexane derivative, followed by subsequent transformations to install the carbamate functionality. However, this approach is less commonly reported in the literature for this specific target molecule.

Preparation from Benzyl (6-hydroxyhexyl)carbamate via Oxidation Methodologies

A highly effective and widely utilized strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, Benzyl (6-hydroxyhexyl)carbamate. This precursor is readily synthesized by the reaction of benzyl chloroformate with 6-amino-1-hexanol (B32743). The choice of oxidant is critical to selectively convert the primary alcohol to an aldehyde without affecting the carbamate group.

Several mild oxidation methodologies are well-suited for this transformation. These include Swern oxidation and the use of Dess-Martin periodinane (DMP).

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then serves as the oxidizing agent. The reaction is typically performed at low temperatures (-78 °C) in a chlorinated solvent such as dichloromethane, followed by the addition of a hindered base like triethylamine. Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a convenient and mild alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out at room temperature in a chlorinated solvent. A key advantage of DMP is its operational simplicity and the avoidance of harsh reaction conditions.

The selection between these methods often depends on the scale of the reaction, the availability of reagents, and the desired purity of the final product.

| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room temp. |

Role of Oxan-2-yl Intermediates in Synthetic Routes

The use of protecting groups is a cornerstone of modern organic synthesis, and the tetrahydropyranyl (THP) ether, derived from 3,4-dihydro-2H-pyran, is a common choice for the protection of alcohols. In the synthesis of this compound, an oxan-2-yl intermediate can be employed to mask the hydroxyl group of 6-amino-1-hexanol prior to the introduction of the Cbz group.

This strategy involves the following steps:

Protection: The hydroxyl group of 6-amino-1-hexanol is protected as a THP ether by reacting it with dihydropyran in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS).

Carbamate Formation: The resulting amino-THP ether is then reacted with benzyl chloroformate to form the Cbz-protected intermediate.

Deprotection and Oxidation: The THP group is removed under acidic conditions to reveal the primary alcohol, which is then oxidized to the aldehyde using one of the methods described in section 2.1.2.

This multi-step approach, while longer, can offer advantages in terms of purification and handling of intermediates, particularly in large-scale syntheses.

Critical Reagents and Reaction Conditions in this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful selection and control of reagents and reaction conditions. These factors directly influence the reaction yield, purity of the product, and the formation of byproducts.

Application of Key Reagents such as Benzyl Chloride and Hexyl Isocyanate

While the reaction of benzyl chloroformate with an amino alcohol or a protected amino-aldehyde is a common route, alternative reagents can be considered.

Benzyl Chloride: Benzyl chloride is a versatile reagent for the introduction of the benzyl group. In the context of carbamate synthesis, it could potentially be used to N-benzylate a pre-formed carbamate or to react with an isocyanate. However, its direct use in forming the carbamate linkage in this specific synthesis is less conventional.

Hexyl Isocyanate Derivatives: Isocyanates are highly reactive intermediates for the formation of carbamates. A synthetic strategy could involve the reaction of benzyl alcohol with a 6-oxohexyl isocyanate. This isocyanate would need to be synthesized in a separate step, for instance, from a corresponding acyl azide (B81097) via a Curtius rearrangement. The reaction between an alcohol and an isocyanate is often efficient and can be catalyzed by bases or organometallic compounds. However, the stability and handling of the isocyanate precursor are important considerations.

Optimization of Solvents and Catalytic Systems for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

Solvents: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the ease of product isolation. For the formation of the carbamate bond using benzyl chloroformate, biphasic solvent systems (e.g., dichloromethane/water) are often employed to facilitate the reaction and the separation of the product. For the oxidation step, chlorinated solvents like dichloromethane are standard due to their inertness and ability to dissolve both the substrate and the oxidizing agent. Studies on the condensation of benzyl carbamate with aldehydes have shown that aprotic polar solvents like acetonitrile (B52724) can activate the condensation process.

Catalytic Systems: While the formation of the carbamate from benzyl chloroformate and an amine is typically base-mediated rather than catalytic, other carbamate-forming reactions can benefit from catalysis. For instance, the reaction of benzyl alcohol with an isocyanate can be accelerated by catalysts. A patent describes a catalyst system for the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol using a combination of metal oxides (iron, titanium, and nickel oxides) on an alumina (B75360) support. While not directly applicable to the target molecule's specific precursors, this highlights the potential for catalytic approaches in benzyl carbamate synthesis.

Optimization of reaction conditions often involves a systematic study of parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions and maximize the desired product formation.

| Parameter | Influence on Synthesis | Common Choices/Conditions |

| Solvent | Solubility, Reaction Rate, Product Isolation | Dichloromethane, Water, Acetonitrile |

| Base (Carbamate Formation) | Neutralizes HCl byproduct | Sodium Carbonate, Triethylamine |

| Temperature | Reaction Rate, Side Reactions | -78°C to room temperature |

| Catalyst (potential) | Accelerates specific reaction types | Metal oxides (in related syntheses) |

Purification Methodologies for Isolated Products

The purification of this compound and structurally related benzyl carbamates is crucial to remove unreacted starting materials, catalysts, and byproducts. Standard and advanced purification techniques are employed to achieve high purity of the final product. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Column Chromatography

Flash column chromatography is a widely used method for the purification of benzyl carbamates. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase. For benzyl carbamate derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity, is often employed. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for carbamates. acs.org The polarity of the eluent is carefully optimized to achieve a good separation between the desired product and any impurities.

In a specific example of purifying a benzyl carbamate derivative, tert-butyl methyl ether (TBME) has been used as the eluent with a silica gel stationary phase. acs.org The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. acs.org

Recrystallization

Recrystallization is another effective method for purifying solid carbamates, including benzyl carbamates. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For benzyl carbamate, toluene (B28343) has been reported as a suitable recrystallization solvent. nih.gov

The process involves dissolving the impure solid in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the carbamate decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. chemrxiv.org In some cases, a mixture of solvents can be used to achieve the desired solubility profile. For example, dissolving the compound in a good solvent like ethyl acetate and then adding a poor solvent like hexane can induce crystallization. acs.org

Enzymatic Purification

An advanced and highly selective method for purification involves the use of enzymes to remove specific impurities. This is particularly useful when a byproduct has similar physical properties to the desired product, making separation by traditional methods challenging. For instance, in the synthesis of Cbz-protected carbamates, residual benzyl alcohol can be a difficult impurity to remove due to its high boiling point and similar polarity to the product. sciengine.com

A novel approach utilizes the enzyme Candida antarctica lipase (B570770) B (CALB) to selectively convert the impurity, benzyl alcohol, into benzyl butyrate (B1204436) in the presence of vinyl butyrate. sciengine.com This enzymatic "tagging" of the impurity alters its chemical structure and physical properties, making it easily separable from the desired carbamate product, for example, by crystallization. sciengine.com This biocatalytic approach offers a mild and efficient alternative to traditional chromatographic methods. sciengine.com

Interactive Data Table: Purification Methods for Benzyl Carbamate Derivatives

| Purification Method | Stationary/Mobile Phase or Solvent | Typical Impurities Removed | Reference |

| Flash Column Chromatography | Silica gel / Hexane-Ethyl Acetate gradient | Unreacted starting materials, less polar byproducts | acs.org |

| Flash Column Chromatography | Silica gel / Tert-butyl methyl ether (TBME) | Polar and nonpolar impurities | acs.org |

| Recrystallization | Toluene | Soluble impurities, side products | nih.gov |

| Recrystallization | Ethyl acetate / Hexane | Soluble impurities | acs.org |

| Enzymatic Purification | Candida antarctica lipase B (CALB) / Vinyl butyrate | Residual benzyl alcohol | sciengine.com |

Stereoselective Synthetic Approaches to this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the hexyl chain, requires stereoselective synthetic strategies. While specific methods for this exact compound are not extensively documented, several established asymmetric methodologies can be adapted to achieve this goal. These approaches often involve the synthesis of a chiral precursor, such as a chiral amino alcohol, which is then converted to the carbamate.

Synthesis via Chiral Amino Alcohols

A common and versatile strategy for preparing chiral carbamates is to start from an enantiomerically pure amino alcohol. nih.govacs.org The stereocenter can be introduced through various asymmetric reactions, and the resulting chiral amino alcohol can then be reacted with a benzyl chloroformate or a similar reagent to form the desired carbamate.

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce two adjacent hydroxyl groups across a double bond with high enantioselectivity. For a long-chain terminal alkene, this would yield a chiral diol. acs.org This diol can then be further functionalized to a chiral amino alcohol. For instance, one of the hydroxyl groups can be converted into a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.

Asymmetric Transfer Hydrogenation: The ketone group in a precursor molecule can be reduced to a chiral alcohol using an asymmetric transfer hydrogenation catalyst. This method has been successfully applied to the synthesis of various chiral alcohols. The resulting chiral hydroxy compound can then be converted to the corresponding chiral carbamate analogue.

Enzymatic Resolution: A racemic mixture of a hydroxy- or amino-substituted precursor can be resolved using enzymes. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govresearchgate.net For example, one enantiomer of a racemic alcohol can be selectively acylated by the enzyme, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Both the acylated and unreacted enantiomers can then be used to synthesize the respective enantiomers of the target carbamate.

Stereoselective Reduction of a Ketone Precursor

An alternative approach involves the stereoselective reduction of the ketone in this compound itself to generate a chiral hydroxyl group. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The resulting chiral hydroxy-substituted carbamate would be a valuable analogue.

Chiral Pool Synthesis

Another powerful strategy involves starting from readily available chiral molecules, often referred to as the "chiral pool." For instance, chiral amino acids can be used as starting materials. mdpi.com The carboxylic acid functionality of an amino acid can be reduced to an alcohol, and the side chain can be elaborated to construct the desired carbon skeleton of the hexyl group, ultimately leading to a chiral amino alcohol precursor for the carbamate.

Interactive Data Table: Stereoselective Strategies for Carbamate Analogue Synthesis

| Synthetic Strategy | Key Transformation | Chiral Source/Catalyst | Resulting Chiral Moiety | Reference |

| Via Chiral Amino Alcohols | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Diol | acs.org |

| Via Chiral Amino Alcohols | Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Chiral Alcohol | rsc.org |

| Via Chiral Amino Alcohols | Enzymatic Kinetic Resolution | Lipases (e.g., CALB, PPL) | Enantiomerically enriched Alcohol or Amine | nih.govresearchgate.net |

| Stereoselective Reduction | Asymmetric Ketone Reduction | Chiral Borane reagents (e.g., CBS catalyst) | Chiral Secondary Alcohol | N/A |

| Chiral Pool Synthesis | Derivatization of Amino Acids | L- or D-amino acids | Chiral Amino Alcohol | mdpi.com |

Chemical Reactivity and Transformative Chemistry of Benzyl 6 Oxohexylcarbamate

Fundamental Reaction Profiles and Mechanisms

The reactivity of Benzyl (B1604629) 6-oxohexylcarbamate is dictated by its two primary functional groups: the aldehyde and the benzyl carbamate (B1207046). These groups can undergo various transformations, including oxidation, reduction, and nucleophilic substitution, often with a high degree of selectivity.

Oxidation Reactions and Associated Reagents

The aldehyde group of Benzyl 6-oxohexylcarbamate is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the related compound Benzyl (6-hydroxyhexyl)carbamate can be oxidized to Benzyl (6-oxohexyl)carbamate, indicating the aldehyde can be formed from the corresponding alcohol. Further oxidation to the carboxylic acid can be accomplished with reagents like potassium permanganate (B83412) (KMnO₄). evitachem.com The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the benzyl carbamate group.

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate (KMnO₄) | Benzyl (6-carboxyhexyl)carbamate | evitachem.com |

Reduction Reactions Utilizing Specific Reducing Agents

The aldehyde group of this compound can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Careful control of reaction conditions is necessary, as more powerful reducing agents like LiAlH₄ can also potentially reduce the carbamate group.

In a notable application, Benzyl (6-oxohexyl)carbamate is used in reductive amination reactions. For example, it reacts with an amine in the presence of sodium cyanoborohydride (NaBH₃CN) to form a secondary amine linkage. rsc.org

| Reducing Agent | Reactant | Product | Reference |

| Sodium Borohydride (NaBH₄) | This compound | Benzyl (6-hydroxyhexyl)carbamate | evitachem.com |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Benzyl (6-hydroxyhexyl)carbamate | evitachem.com |

| Sodium Cyanoborohydride (NaBH₃CN) | This compound and a primary amine | Benzyl (6-(alkylamino)hexyl)carbamate | rsc.org |

Nucleophilic Substitution Reactions and Conditions for Functional Group Exchange

While the aldehyde and carbamate groups are the primary sites of reactivity, nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present on the hexyl chain. For instance, the related compound Benzyl (6-chloro-6-oxohexyl)carbamate can undergo nucleophilic substitution where the chloride is replaced by other functional groups. evitachem.com Such reactions typically require careful control of temperature, solvent, and reaction time to achieve the desired outcome. evitachem.com

Role as a Linker and Protecting Group Chemistry

This compound is widely utilized as a linker molecule in the synthesis of more complex structures, such as antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.commedchemexpress.combroadpharm.commedchemexpress.eu Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments.

Aldehyde Group Reactivity for Hydrolytic Acyl Hydrazone Linkage Formation

The aldehyde functionality of this compound readily reacts with hydrazine (B178648) or hydrazide derivatives to form a hydrolytic acyl hydrazone linkage. medchemexpress.commedchemexpress.combroadpharm.commedchemexpress.eumedchemexpress.commedchemexpress.com This type of linkage is of significant interest in drug delivery systems as it can be designed to be stable under physiological conditions but cleavable under specific stimuli, such as a change in pH. This reaction is a key step in conjugating the linker to other molecules. google.comnih.gov

Advanced Chemical Transformations and Functionalization Strategies

This compound serves as a versatile bifunctional molecule in synthetic organic chemistry, featuring a terminal aldehyde and a benzyl-protected amine. broadpharm.com This unique combination of functional groups allows for a wide array of advanced chemical transformations and functionalization strategies. The aldehyde group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the carbamate moiety offers a stable, yet removable, protecting group for the primary amine. broadpharm.com This section explores key transformative reactions that leverage the aldehyde functionality to construct complex molecular architectures.

The primary locus of reactivity for advanced transformations is the aldehyde group, which can be readily converted into a variety of other functional groups. Key strategies include reductive amination to introduce diverse amine-based substituents and olefination reactions, such as the Wittig reaction, to form alkenes. wikipedia.orgresearchgate.netbeilstein-journals.org These transformations are fundamental for elongating the carbon chain, introducing branching, and incorporating new functionalities, thereby creating a library of derivatives from a single precursor. Furthermore, the benzyl protecting group can be selectively removed via hydrogenolysis to reveal a primary amine, which can then undergo subsequent reactions. broadpharm.com

Reductive Amination

Reductive amination is a powerful method for converting the aldehyde in this compound into a secondary or tertiary amine. beilstein-journals.org This process typically involves a two-step, one-pot reaction. First, the aldehyde condenses with a primary or secondary amine to form an intermediate imine or iminium ion, respectively. beilstein-journals.org This intermediate is then reduced in situ to the corresponding amine. The selectivity of the reducing agent is critical; it must be capable of reducing the C=N bond of the imine/iminium ion without affecting the carbonyl group of the starting material or the carbamate protecting group. beilstein-journals.org

Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their mildness and selectivity. beilstein-journals.org Greener alternatives using zinc powder in aqueous media have also been developed. beilstein-journals.org This strategy allows for the introduction of a wide range of substituents, depending on the choice of the primary or secondary amine used in the initial step. For instance, reacting this compound with aniline (B41778) followed by reduction would yield an N-phenyl substituted derivative, while using dimethylamine (B145610) would result in a terminal dimethylamino group.

Table 1: Representative Reductive Amination Reactions of this compound This table presents hypothetical reaction schemes based on established chemical principles for reductive amination.

| Amine Reactant | Reagents & Conditions | Product Name | Product Structure |

|---|---|---|---|

| Aniline | 1. Condensation 2. NaBH(OAc)₃, CH₂Cl₂ | Benzyl (6-(phenylamino)hexyl)carbamate | %E2%82%85-CH%E2%82%82-NH-Ph) |

| Dimethylamine | 1. Condensation 2. NaBH₃CN, MeOH | Benzyl (6-(dimethylamino)hexyl)carbamate | %E2%82%85-CH%E2%82%82-N(CH%E2%82%83)%E2%82%82) |

| Benzylamine (B48309) | 1. Condensation 2. H₂/Pd-C or NaBH(OAc)₃ | Benzyl (6-(benzylamino)hexyl)carbamate | %E2%82%85-CH%E2%82%82-NH-CH%E2%82%82-Ph) |

| Piperidine | 1. Condensation 2. NaBH(OAc)₃, CH₂Cl₂ | Benzyl (6-(piperidin-1-yl)hexyl)carbamate | %E2%82%85-CH%E2%82%82-N(C%E2%82%85H%E2%82%81%E2%82%80)) |

Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes or ketones into alkenes with a high degree of control over the location of the new double bond. pressbooks.pubmnstate.edu In the context of this compound, the Wittig reaction transforms the terminal aldehyde into a C=C double bond, appending a substituent determined by the structure of the Wittig reagent (a phosphorus ylide). wikipedia.org

The reaction is initiated by preparing the phosphorus ylide, typically by deprotonating a phosphonium (B103445) salt with a strong base. pressbooks.pub This ylide then acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. mnstate.edu This four-membered ring decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. pressbooks.pub The nature of the substituent on the ylide dictates the final product; for example, using methylenetriphenylphosphorane (B3051586) introduces a terminal vinyl group, while using benzyltriphenylphosphorane yields a stilbene-like moiety. The stereoselectivity of the reaction (E/Z isomerism) can often be influenced by the ylide's stability and the reaction conditions. mdpi.com

Table 2: Representative Wittig Reactions of this compound This table presents hypothetical reaction schemes based on established chemical principles for the Wittig reaction.

| Wittig Reagent (Ylide) | Reagents & Conditions | Product Name | Product Structure |

|---|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF or Et₂O | Benzyl (hept-6-en-1-yl)carbamate | %E2%82%84-CH=CH%E2%82%82) |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Reflux in Toluene (B28343) | Benzyl (8-cyanooct-7-en-1-yl)carbamate | %E2%82%85-CH=CH-CN) |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | THF, BuLi | Benzyl (7-phenylhept-6-en-1-yl)carbamate | %E2%82%84-CH=CH-Ph) |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | DCM, rt | Ethyl 8-((benzyloxycarbonyl)amino)oct-2-enoate | %E2%82%85-CH=CH-CO%E2%82%82Et) |

These functionalization strategies highlight the utility of this compound as a versatile building block. The ability to selectively modify the aldehyde terminus through robust and well-established reactions like reductive amination and Wittig olefination provides a clear pathway to a diverse range of complex molecules with tailored properties.

Derivatization and Analog Development Research

Synthesis of Modified Benzyl (B1604629) 6-oxohexylcarbamate Structures

Modification of the Benzyl 6-oxohexylcarbamate structure has been explored through several synthetic routes, introducing new functional groups to alter the molecule's properties.

The synthesis of amide-containing analogues of this compound is a common strategy for structural modification. Amide bonds are prevalent in pharmaceuticals and biologically active compounds due to their stability and role in molecular interactions. pulsus.com Standard methods for amide formation involve the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride, or the direct coupling of a carboxylic acid and an amine using reagents that facilitate the removal of water. pulsus.comlibretexts.org

A key strategy involves the conversion of the terminal aldehyde of this compound to a carboxylic acid, which can then be coupled with various amines. Alternatively, the benzyl protecting group can be removed to expose the primary amine, which can then be acylated with different carboxylic acids. broadpharm.commedchemexpress.com

In one documented example, a related carbamate (B1207046) derivative was used to synthesize an acetamide. The reaction involved stirring the carbamate with coupling agents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base (triethylamine) in a dichloromethane (B109758) solvent at room temperature. This process yielded the corresponding acetamide, demonstrating a viable pathway for creating amide analogues. uow.edu.au Such coupling reactions are amenable to a wide range of functionalized carboxylic acids and amines, allowing for the creation of diverse amide derivatives. nih.gov

Table 1: Reagents for Amide Bond Formation

| Reagent/Method | Description | Reference |

|---|---|---|

| EDCI/HOBt | A common set of coupling reagents used for the direct amidation of carboxylic acids and amines. | uow.edu.au |

| Acid Chlorides | Highly reactive carboxylic acid derivatives that readily react with amines to form amides. | libretexts.org |

| Mixed Anhydrides | An alternative method for activating carboxylic acids prior to reaction with an amine. | google.com |

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.combeilstein-journals.org Introducing fluorinated moieties into the this compound framework can be achieved by leveraging the reactivity of its aldehyde group.

Research has demonstrated the synthesis of fluorinated pyrazoles starting from a structurally similar α-perfluoroalkenylated aldehyde. mdpi.com In a representative procedure, a carbamate-protected oxohexyl structure containing a perfluoroalkyl chain, tert-butyl-5-(perfluorobutylidene)-(6-oxohexyl)carbamate, was reacted with hydrazine (B178648) monohydrate in ethanol (B145695) at an elevated temperature. mdpi.com This reaction proceeds via condensation and subsequent cyclization to form the pyrazole (B372694) ring. This approach highlights a method for converting the oxo-group of a carbamate-protected hexyl chain into a fluorinated heterocyclic system.

The synthesis of such fluorinated precursors can be achieved through photocatalytic methods, where a perfluoroalkyl radical attacks an enamine intermediate derived from an aldehyde. mdpi.com

Table 2: Example of Fluorinated Analogue Synthesis

| Starting Material | Reagents | Product Type | Reference |

|---|

Derivatives featuring a diamino-oxohexyl structure represent a specific class of analogues that can be prepared. These compounds are essentially modified amino acid amides. For example, Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate is a derivative of L-lysinamide where the side-chain (epsilon) amino group is protected by a benzyloxycarbonyl (Cbz) group. sielc.comontosight.ai

The structure combines the carbamate-protected hexyl chain with a primary amide group, introducing an additional site for hydrogen bonding and potential molecular interactions. ontosight.ai This compound, available as a hydrochloride salt to improve aqueous solubility, is used in pharmaceutical and life science research. sielc.comontosight.ai The synthesis originates from N-epsilon-Cbz-L-lysine, which is then converted to the corresponding amide. A similar compound, where the protecting group is a tert-butoxycarbonyl (Boc) group instead of Cbz, is Nα-Boc-L-lysinamide. nih.gov

Table 3: Examples of Diamino-oxohexyl Carbamate Derivatives

| Compound Name | Chemical Formula | Protecting Group | Reference |

|---|---|---|---|

| Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate hydrochloride | C₁₄H₂₂ClN₃O₃ | Benzyloxycarbonyl (Cbz) | sielc.com |

Methodologies for Structural Diversification and Library Generation

The structure of this compound is well-suited for the generation of compound libraries through several diversification methodologies. The presence of two distinct reactive sites—the aldehyde and the protected amine—allows for orthogonal chemical modifications.

Reactions of the Aldehyde Group : The aldehyde is a versatile functional group that can undergo numerous reactions. A primary route for diversification is its reaction with hydrazine or hydrazide-containing molecules to form acyl hydrazone linkages. broadpharm.commedchemexpress.com It can also undergo reductive amination with a wide variety of primary and secondary amines to introduce diverse substituents.

Modification of the Amine Group : The benzyloxycarbonyl (Cbz) protecting group can be readily removed via catalytic hydrogenolysis to yield a free primary amine. broadpharm.commedchemexpress.com This amine serves as a handle for further functionalization. It can be acylated with a library of carboxylic acids or sulfonyl chlorides to produce large sets of amides and sulfonamides, respectively. nih.gov Reaction with various isocyanates provides another route to a library of urea (B33335) analogues. nih.gov

Solid-Phase Synthesis : For high-throughput library generation, solid-phase synthesis offers a powerful approach. In this methodology, a related starting material like 6-aminohexanol can be immobilized on a solid support (e.g., Wang resin). The amine can then be protected with a Cbz group, followed by oxidation of the terminal alcohol to an aldehyde, yielding a resin-bound version of this compound. This immobilized intermediate can then undergo various reactions, and the final products are cleaved from the resin.

Multi-Component Reactions (MCRs) : To rapidly build molecular complexity, MCRs like the Ugi reaction can be employed. The Ugi reaction combines an aldehyde (like this compound), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a bis-amide structure, allowing for massive diversification based on the variety of available starting materials. pulsus.com

These methodologies enable the systematic structural diversification of the this compound scaffold, facilitating the generation of large and diverse chemical libraries for screening and discovery programs.

Mechanistic Investigations of Benzyl 6 Oxohexylcarbamate Interactions

Elucidation of Reaction Mechanisms in Organic Transformations

Benzyl (B1604629) 6-oxohexylcarbamate serves as a linker molecule incorporating an aldehyde and a benzyl (Cbz) protected amine. medchemexpress.com The aldehyde functionality is a key reactive site. For instance, it can readily react with hydrazines or hydrazides to form a hydrolyzable acyl hydrazone linkage. medchemexpress.com This type of reaction is fundamental in bioconjugation and the formation of dynamic covalent bonds.

The other key functional group is the benzyl carbamate (B1207046). The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its stability under various conditions, coupled with its susceptibility to removal via hydrogenolysis (cleavage by catalytic hydrogenation), makes it a valuable tool in multi-step synthetic sequences. medchemexpress.com The general mechanism for the removal of the Cbz group involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This process leads to the formation of toluene (B28343) and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

The compound itself can be synthesized through various routes, often involving the reaction of 6-amino-1-hexanol (B32743) with benzyl chloroformate, followed by oxidation of the terminal alcohol to the aldehyde. A related compound, Benzyl (6-chloro-6-oxohexyl)carbamate, can undergo nucleophilic substitution reactions, oxidation, and reduction, highlighting the reactivity of the carbamate and hexyl chain functionalities. evitachem.com

Mechanistic Principles of Biological Target Interaction

The carbamate moiety is a significant functional group in medicinal chemistry, present in numerous drugs and prodrugs. acs.org Its ability to engage in key molecular interactions underpins the biological activity of many carbamate-containing compounds.

The interaction of small molecules with biological targets like proteins is governed by a variety of non-covalent forces. basicmedicalkey.com For Benzyl 6-oxohexylcarbamate and related structures, hydrogen bonding and hydrophobic interactions are paramount.

Hydrogen Bonding: The carbamate group in this compound contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two carbonyl oxygens). This allows it to form directional hydrogen bonds with amino acid residues in a protein's binding site, contributing significantly to binding affinity and specificity. nih.gov The terminal aldehyde group can also act as a hydrogen bond acceptor.

A summary of the potential non-covalent interactions is presented in the table below.

| Interaction Type | Molecular Feature of this compound | Potential Interacting Partner in Proteins |

| Hydrogen Bond Donor | Carbamate N-H | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Carbamate C=O, Aldehyde C=O | Arginine, Lysine, Serine, Threonine, Tryptophan, Main-chain N-H |

| Hydrophobic Interactions | Benzyl Ring, Hexyl Chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Carbamate derivatives are widely studied as modulators of enzyme and receptor activity. ontosight.ai They can act as inhibitors or allosteric modulators, influencing biological pathways. ontosight.ainih.govrsc.org For instance, carbamates are a well-known class of cholinesterase inhibitors, where the carbamate group is transferred to a serine residue in the enzyme's active site, rendering the enzyme inactive. While specific studies on this compound's direct modulation of enzyme activity are not extensively detailed, its structural components are found in molecules designed for such purposes.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The utility of Benzyl (B1604629) 6-oxohexylcarbamate in the synthesis of complex molecules stems from its distinct functional groups: a reactive aldehyde and a stable, yet deprotectable, carbamate (B1207046). This dual functionality allows for sequential and controlled chemical transformations.

The aldehyde group at one end of the six-carbon chain is a key reactive site. It can readily participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the aldehyde can react with hydrazines or hydrazides to form acylhydrazone linkages, which are notable for their hydrolytic properties under specific conditions. medchemexpress.com Furthermore, it is susceptible to reductive amination, a powerful method for creating new amine-containing structures.

At the other end of the molecule, the amine group is masked by a benzyl carbamate (Cbz or Z) protecting group. medchemexpress.com This group is renowned in organic synthesis for its stability under a wide range of reaction conditions, yet it can be selectively removed when needed. The most common method for deprotection is hydrogenolysis (catalytic hydrogenation), which cleaves the benzyl group to release the free amine without affecting many other functional groups. medchemexpress.com

This orthogonal reactivity makes Benzyl 6-oxohexylcarbamate an ideal linker or spacer unit in multi-step syntheses. medchemexpress.com Chemists can first utilize the aldehyde for a specific coupling reaction and then, in a later step, unveil the amine for further functionalization, such as peptide coupling. This step-wise approach is crucial for building intricate molecular architectures, including complex peptides and other biologically active molecules. ontosight.ai A closely related compound, Benzyl (6-chloro-6-oxohexyl)carbamate, is also recognized as a valuable building block for synthesizing more complex molecules, highlighting the utility of this structural framework. evitachem.com

| Property | Description | Synthetic Relevance |

| Functional Group 1 | Aldehyde (-CHO) | Can undergo reactions like reductive amination and acylhydrazone formation. medchemexpress.com |

| Functional Group 2 | Benzyl Carbamate (-NH-Cbz) | A stable protecting group for the amine, removable via hydrogenolysis. medchemexpress.com |

| Molecular Feature | Hexyl Chain | Acts as a flexible spacer between the two functional groups. |

| Overall Role | Bifunctional Building Block | Enables sequential and controlled introduction of molecular complexity. medchemexpress.comevitachem.com |

Application in Proteolysis-Targeting Chimeras (PROTACs) Research and Design

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system. nih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

This compound and its derivatives are highly relevant in the design and synthesis of the linker component of PROTACs. The compound itself serves as a linker precursor containing an aldehyde group and a protected amine. medchemexpress.com The aldehyde allows for conjugation to one of the two ligands (either the target protein binder or the E3 ligase recruiter), while the subsequent deprotection of the Cbz group reveals a primary amine that can be coupled to the second ligand, completing the assembly of the PROTAC molecule.

Research in the field has demonstrated the practical application of this molecular scaffold. For example, in the development of PROTACs aimed at degrading histone deacetylases (HDACs), a derivative, Benzyl (6-((4-aminophenyl)amino)-6-oxohexyl)carbamate, was synthesized as a key intermediate. nih.gov Similarly, the synthesis of PROTACs targeting the eukaryotic translation initiation factor 4E (eIF4E) has involved the use of Boc-6-aminohexanoic acid, a molecule that shares the six-carbon linker structure, to connect the protein-binding moiety to an E3 ligase ligand like lenalidomide. nih.govlookchem.com The versatility of the hexylcarbamate backbone allows for the systematic modification of linker length and composition, which is a critical parameter for optimizing the efficacy of a PROTAC.

Role in the Development of Specialty Polymers with Unique Functional Groups

The functional groups present in this compound make it an attractive monomer for the synthesis of specialty polymers. The ability to incorporate specific functionalities into a polymer chain is essential for creating materials with tailored properties for advanced applications.

While direct polymerization studies of this compound are not widely documented, the closely related compound, Benzyl (6-chloro-6-oxohexyl)carbamate, has been investigated for its role in developing specialty polymers with unique properties. evitachem.com The presence of reactive functional groups is key to this potential. evitachem.com

The aldehyde group in this compound could be used in polycondensation reactions or as a site for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. The carbamate-protected amine offers another handle for chemical modification. After polymerization, the benzyl group could be removed to expose primary amine groups along the polymer chain. These amines can significantly alter the polymer's properties, such as its solubility, charge, and ability to coordinate with metals or interact with biological systems. This approach allows for the creation of functional polymers with precisely placed reactive sites.

Integration into Glycobiology Research through Related Derivatives

Glycobiology is the study of the structure, synthesis, and biology of carbohydrates (sugars or glycans). medchemexpress.eu Chemical tools and synthetic building blocks are fundamental to this field for constructing complex glycans and glycan-based probes to study their biological roles. medchemexpress.eu

While this compound itself is not a sugar, its derivatives and structural motifs are relevant to glycobiology research. A related derivative, Benzyl (6-bromohexyl)carbamate, has been specifically identified for its use in this field. medchemexpress.com Such molecules can act as linkers to attach carbohydrates to other molecules, such as proteins, lipids, or reporter tags, facilitating the study of glycan interactions.

Biological and Biomedical Research Applications

Investigation as an Enzyme Inhibitor in Medicinal Chemistry Research

The potential of Benzyl (B1604629) 6-oxohexylcarbamate and related structures to act as enzyme inhibitors is a key area of research. Carbamates are recognized for their ability to interact with biological targets like enzymes, often modulating their activity, which can lead to therapeutic effects. evitachem.com

In the field of medicinal chemistry, derivatives of Benzyl 6-oxohexylcarbamate have been explored for their potential as enzyme inhibitors. evitachem.com Specifically, a related compound, Benzyl (6-chloro-6-oxohexyl)carbamate, has been identified as a subject of interest in research concerning acetylcholinesterase inhibition. evitachem.com Carbamates as a class are known for their utility as enzyme inhibitors, and their ability to interact with biological systems makes them valuable in pharmaceutical research. evitachem.com

The structural motif of this compound is relevant in the development of inhibitors for the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a target in cancer research. acs.org Research has identified complex, high-affinity inhibitors of Plk1 PBD that incorporate a (6...amino)-6-oxohexyl)carbamate structure. acs.org

In one such study, a potent inhibitor was synthesized featuring this carbamate-containing linker. acs.org The design of these molecules illustrates how the this compound framework can be used as a building block to create larger, more complex molecules with specific biological activities.

Table 1: Structural Components of a Plk1 PBD Inhibitor

| Component | Chemical Moiety | Role in Molecule |

|---|---|---|

| Core Scaffold | 1-thioxo-2,4-dihydro- evitachem.comacs.orgontosight.aitriazolo[4,3-a]quinazolin-5(1H)-one | Provides the primary binding interaction with the Plk1 PBD target. acs.org |

| Linker | Propylamino group | Connects the core scaffold to the carbamate (B1207046) chain. |

This modular approach allows for the systematic modification of the inhibitor to optimize its binding affinity and cellular activity. acs.orgnih.gov

Research has also touched upon the role of this compound derivatives in the inhibition of proteases. Compounds with structures similar to (S)-benzyl 6-(hydroxyamino)-5-(3-(2-(hydroxyamino)-2-oxoethyl)ureido)-6-oxohexylcarbamate have been studied for their potential as inhibitors of enzymes within the ubiquitin-proteasome pathway. ontosight.ai The ubiquitin-proteasome system is central to protein degradation, and its dysregulation is linked to various diseases, making its components, including proteases, important therapeutic targets. ontosight.ai The presence of a carbamate moiety in these complex molecules suggests its importance in interacting with biological targets like enzymes and proteins. ontosight.ai

Research into the Modulation of Biological Pathways

Compounds structurally related to this compound are investigated for their capacity to modulate biological pathways, which could inform new therapeutic strategies. ontosight.ai The class of carbamate derivatives has been studied for its role in modulating protein functions and inhibiting enzymes involved in disease. ontosight.ai

The specific biological applications of a molecule like Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride are dependent on its interactions within biological systems, which can include influencing signaling pathways or binding to proteins. ontosight.ai The chemical structure, including the carbamate group and benzyl group, is key to this potential. ontosight.ai The inherent reactivity and stability of the carbamate structure make it a valuable component for researchers designing molecules to probe or influence cellular processes. evitachem.com

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Activity Profiles

Benzyl (B1604629) 6-oxohexylcarbamate features a benzyl carbamate (B1207046) protecting group and a six-carbon chain with a terminal aldehyde group, offering multiple points for structural modification. broadpharm.commedchemexpress.com Research on various classes of inhibitors has incorporated this or similar aliphatic chains, and the subsequent biological data reveals distinct patterns.

Modifications to the core structure of molecules containing a hexylcarbamate or similar chain have been shown to significantly impact their biological efficacy. For instance, in the development of inhibitors for the Polo-Box Domain (PBD) of Polo-like Kinase 1, the introduction of amide groups into the side chain of lead compounds resulted in a slight improvement in activity compared to the parent compound. nih.gov However, these amide-containing analogues showed reduced activity relative to those with simple alkyl chains. nih.gov

In a different context, the development of dual inhibitors for aminopeptidase (B13392206) N (APN) and histone deacetylases (HDACs) utilized a derivative, Benzyl (6-((4-aminophenyl)amino)-6-oxohexyl)carbamate. mdpi.comnih.gov The synthesis of this compound highlights the utility of the carbamate group in linking different molecular fragments. mdpi.com

The following table summarizes the biological activities of various compounds that incorporate structural motifs related to Benzyl 6-oxohexylcarbamate, illustrating the impact of structural modifications.

| Compound ID | Core Structure Modification | Target | Biological Activity (IC₅₀) |

| 7 | Phenyl ring with no substitution | Plk1 PBD | 4.38 μM nih.gov |

| 28 | Ether side chain | Plk1 PBD | Improved activity vs. 7 nih.gov |

| 29 | Ether side chain | Plk1 PBD | Improved activity vs. 7 nih.gov |

| 30 | Amide group in side chain | Plk1 PBD | 3.90 μM nih.gov |

| 31 | Amide group in side chain | Plk1 PBD | 2.92 μM nih.gov |

| 32 | Amide group in side chain | Plk1 PBD | 3.14 μM nih.gov |

This table is for illustrative purposes and is based on findings from related but distinct molecular scaffolds.

Influence of Stereochemistry on Biological Interactions

The stereochemistry of molecules containing the this compound backbone or its derivatives can play a critical role in their biological activity. The presence of chiral centers, often indicated by (S) or (R) configurations in the chemical name, can lead to specific interactions with biological targets such as enzymes and receptors, which are themselves chiral. ontosight.aiontosight.ai

For example, in a series of compounds designed as inhibitors of lysosomal β-galactosidase, the specific stereoconfiguration of the cyclopentylamine (B150401) moiety, to which a hexylcarbamate linker is attached, is crucial for potent inhibition. mdpi.com The (1R,2S,3S,4S,5R) configuration of the core structure was found to be essential for high-affinity binding. mdpi.com Similarly, complex molecules incorporating a benzyl carbamate group, such as benzyl N-[(5S)-6-[[(3S,3aR,6R,6aS)-6-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate, possess multiple chiral centers that dictate their three-dimensional shape and, consequently, their interaction with biological macromolecules. nih.gov

The following table provides examples of stereoisomers and their impact on biological activity in related compound series.

| Compound | Key Chiral Feature | Biological Target | Observation |

| Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate | (S) configuration at the diamino hexyl chain | General biological systems | The (S) configuration suggests specificity in its biological activity. ontosight.ai |

| CHEMBL1643409 | (S) configurations at chiral centers | Potential enzyme inhibitor | Stereoisomers are crucial for biological activity. ontosight.ai |

| CHEMBL1643392 | (2S,3R) and (S) configurations | Potential enzyme inhibitor | Specific stereochemistry is a key feature for its biological investigation. ontosight.ai |

This table is for illustrative purposes and is based on findings from related but distinct molecular scaffolds.

Computational Approaches in SAR Analysis and Predictive Modeling

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can elucidate how different structural features contribute to biological activity. For instance, in the study of Plk1 PBD inhibitors, computational modeling could be used to rationalize why analogues with ether side chains exhibit improved activity, potentially by forming favorable interactions within the binding site. nih.gov

The predicted collision cross-section (CCS) values for this compound with different adducts have been calculated, providing data that can be used in computational and analytical studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 250.14377 | 159.4 uni.lu |

| [M+Na]⁺ | 272.12571 | 169.4 uni.lu |

| [M+NH₄]⁺ | 267.17031 | 165.9 uni.lu |

| [M+K]⁺ | 288.09965 | 162.7 uni.lu |

| [M-H]⁻ | 248.12921 | 160.6 uni.lu |

These computational predictions, combined with experimental data, can guide the design of new derivatives with enhanced biological profiles.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of Benzyl (B1604629) 6-oxohexylcarbamate typically involves the oxidation of the corresponding alcohol, Benzyl (6-hydroxyhexyl)carbamate. While effective, current research is geared towards more sustainable and efficient synthetic methodologies for carbamates in general, which can be applied to the synthesis of this specific compound.

One promising and sustainable approach is the direct synthesis of carbamates from amines using carbon dioxide as a green and readily available C1 source. rsc.org This method avoids the use of hazardous reagents like phosgene (B1210022) and its derivatives. Basic catalysts have been shown to effectively convert aliphatic amines into their corresponding carbamates under mild conditions. rsc.org

Another innovative and sustainable strategy involves the direct transformation of Boc-protected amines into carbamates. nih.govrsc.org This methodology utilizes a simple base, such as tert-butoxide lithium, eliminating the need for toxic reagents or metal catalysts. nih.gov The reaction proceeds through an isocyanate intermediate and has demonstrated scalability to the gram-scale, offering a more environmentally benign alternative for producing key chemical intermediates like Benzyl 6-oxohexylcarbamate. nih.govrsc.org

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another green alternative. The synthesis of carbamates has been successfully achieved using ball-milling techniques, which can enhance reactivity and reduce the need for solvents. acs.org For instance, the reaction of an alcohol with a carbamoyl-imidazole intermediate in a ball mill has been shown to produce carbamates in high yields without the need for extensive purification. acs.org

Flow chemistry is also emerging as a powerful tool for the synthesis of carbamates, offering advantages such as faster reaction times, improved safety, and easier scalability. Continuous-flow processes for carbamate (B1207046) synthesis from CO2 and amines have been developed, providing a safer and more efficient alternative to traditional batch methods. uni.lu

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Methodology | Reagents | Advantages | Disadvantages |

| Conventional Oxidation | Benzyl (6-hydroxyhexyl)carbamate, oxidizing agent | Readily available starting material | Use of potentially hazardous oxidizing agents |

| CO2 as C1 Source | Amine, CO2, alcohol, catalyst | Sustainable, atom-economical | May require high pressure and temperature |

| From Boc-Protected Amines | Boc-protected amine, base, alcohol | Avoids toxic reagents, scalable | Requires pre-protection of the amine |

| Mechanochemistry | Alcohol, carbamoyl-imidazole | Solvent-free, high yields, mild conditions | Specialized equipment required |

| Flow Chemistry | Amine, CO2, alkyl halide | Fast, safe, scalable | Initial setup can be complex |

Advanced Applications in Chemical Biology Tool Development

This compound serves as a valuable linker molecule in the development of chemical biology tools due to its dual functionality. medchemexpress.commedchemexpress.combroadpharm.com The aldehyde group can readily react with hydrazines or hydrazides to form a stable acylhydrazone linkage, while the benzyl carbamate (Cbz) group acts as a protecting group for the amine, which can be deprotected under specific conditions. medchemexpress.commedchemexpress.com

This linker has been utilized in the synthesis of various bioconjugates and probes. For example, it can be used to attach small molecules to proteins or other biomolecules to study their function, localization, and interactions within a biological system. The aldehyde functionality allows for chemoselective ligation to biomolecules containing a hydrazine (B178648) or aminooxy group.

Furthermore, derivatives of this compound are being explored for their potential therapeutic applications. Carbamate-containing compounds have been investigated for their roles in modulating the activity of enzymes and other biological pathways. ontosight.ai The specific structure of this compound, with its defined linker length, can be crucial for positioning a pharmacophore in the binding site of a target protein.

Integration into High-Throughput Screening Platforms for Research Lead Discovery

High-throughput screening (HTS) is a powerful method for discovering new lead compounds in drug discovery and chemical biology. nih.govnih.gov While there is no direct evidence of this compound itself being part of large screening libraries, its structural motif and utility as a linker make it relevant to HTS campaigns.

Libraries of diverse small molecules are often synthesized using combinatorial chemistry, where building blocks are systematically combined. The aldehyde and protected amine functionalities of this compound make it an ideal scaffold for generating a library of compounds. By reacting the aldehyde with a variety of hydrazine-containing molecules and subsequently deprotecting and reacting the amine with different acylating agents, a large and diverse library can be created for HTS.

Moreover, HTS assays are often designed to detect specific molecular interactions or enzyme activities. nih.gov this compound can be used to develop specific probes for these assays. For instance, it can be used to tether a fluorescent reporter group to a ligand that binds to a target of interest, allowing for the high-throughput identification of molecules that displace the probe.

Computational Modeling and Prediction of Compound Activity and Interactions

Computational modeling has become an indispensable tool in modern chemistry and drug discovery for predicting the properties and activities of molecules. nih.gov While specific computational studies on this compound are not widely reported, the principles of computational chemistry can be readily applied to this molecule.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of carbamate derivatives to predict their biological activity based on their physicochemical properties. theaic.org Such models could be used to design novel derivatives of this compound with enhanced properties, for example, as linkers with optimal lengths and flexibility for specific applications.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound-containing molecules to their biological targets. theaic.org This can provide valuable insights into the key interactions that govern molecular recognition and guide the design of more potent and selective compounds.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. nih.gov This can help in understanding its chemical properties and predicting its behavior in different chemical reactions, which is crucial for optimizing its synthesis and application as a linker.

Q & A

Q. What are the recommended methodologies for synthesizing Benzyl 6-oxohexylcarbamate in academic laboratories?

Answer: Synthesis typically involves carbamate formation via reaction of 6-oxohexylamine with benzyl chloroformate under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of amine to benzyl chloroformate in anhydrous dichloromethane (DCM) .

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the chloroformate) .

- Workup : Neutralize excess acid with sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Note : Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) to avoid over-alkylation.

Q. How should researchers characterize this compound to confirm purity and structure?

Answer: Use a multi-technique approach:

Q. What safety protocols are critical when handling this compound in lab settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer: Use Design of Experiments (DoE) to evaluate variables:

- Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. solid-phase catalysts (e.g., ammonium cerium phosphate) for carbamate formation efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics .

- Data Mining : Apply tools like partial least squares regression to correlate variables (temperature, stoichiometry) with yield .

Example Optimization Table :

| Variable | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 15% |

| Catalyst Load | 5 mol% | 22% |

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- DFT Calculations : Compare computed NMR/IR spectra (e.g., Gaussian 16) with experimental data to assign ambiguous peaks .

- Molecular Docking : Predict reactivity by modeling interactions with enzymes (e.g., esterases for metabolic studies) .

- Contradiction Case : If experimental IR shows unexpected carbonyl shifts, simulate tautomeric forms to identify dominant conformers .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Answer:

- Hepatocyte Assays : Use primary rat/human hepatocytes to monitor hydrolysis to benzyl alcohol and 6-oxohexylamine .

- Kinetic Analysis : Measure enzyme kinetics (Km, Vmax) using LC-MS to quantify metabolites over time .

- Comparative Studies : Contrast metabolic stability in human vs. rodent models to assess translational relevance .

Q. How can researchers address discrepancies in stability data under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .

- Factor Analysis : Identify critical variables (e.g., moisture, light) using ANOVA on degradation rates .

- Contradictory Data : If one study reports instability at RT while another does not, verify excipient interactions (e.g., silica gel in packaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.